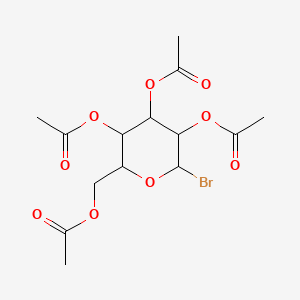
Amino-PEG20-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino-PEG20-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
Wissenschaftliche Forschungsanwendungen
Application in Cancer Treatment
Amino-PEG20-acid, particularly in the form of Pegylated arginine deiminase (ADI-PEG20), is primarily researched for its potential in cancer treatment. ADI-PEG20 functions by depleting arginine, a nonessential amino acid, which some tumors such as malignant melanoma and hepatocellular carcinoma depend on due to their inability to synthesize arginine from citrulline. This arginine auxotrophy is due to the lack of argininosuccinate synthetase, an essential enzyme for arginine synthesis. Research has shown that ADI-PEG20 can inhibit the growth of human melanomas and hepatocellular carcinomas both in vitro and in vivo. Clinical trials have indicated its potential antitumor activity with tolerable side effects, necessitating further large-scale trials for a comprehensive evaluation (Feun & Savaraj, 2006); (Feun et al., 2008).
Enhancing Sensitivity to Radiotherapy
ADI-PEG20 has been explored as an adjunct to radiotherapy in treating pancreatic cancer. The enzyme's ability to deplete exogenous arginine sensitizes ASS1-deficient pancreatic cancer cells to radiation. This sensitization is linked to the induction of endoplasmic reticulum stress and apoptosis in the tumor cells, as evidenced by increased expression of related proteins and enhanced expression of ER stress markers in xenograft models (Singh et al., 2019).
Potential in Prostate Cancer Therapy
In prostate cancer, the efficacy of ADI-PEG20 correlates with the deficiency of argininosuccinate synthetase (ASS). ASS-deficient prostate cancer cells, like CWR22Rv1, are susceptible to ADI-PEG20, which induces autophagy and caspase-independent apoptosis. Interestingly, inhibiting autophagy enhances ADI-PEG20-induced cell death, suggesting a potential novel therapy for prostate cancer treatment (Kim et al., 2009).
Application in Myxofibrosarcomas
Research on myxofibrosarcomas revealed ASS1 as a novel tumor suppressor. ASS1 deficiency in these tumors, often due to promoter hypermethylation, correlates with clinical aggressiveness and sensitivity to ADI-PEG20. ASS1-deficient cell lines showed susceptibility to this agent, with dose-dependent reductions in viability and tumor growth, indicating a therapeutic relevance in this cancer type (Huang et al., 2013).
Exploring Biomarkers for Sensitivity
Studies have also focused on identifying biomarkers that may indicate enhanced sensitivity to ADI-PEG20. The potential to personalize arginine deprivation therapy for patients with cancer could significantly advance treatment strategies (Field et al., 2023).
Eigenschaften
Molekularformel |
C43H87NO22 |
|---|---|
Molekulargewicht |
970.15 |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C43H87NO22/c44-2-4-48-6-8-50-10-12-52-14-16-54-18-20-56-22-24-58-26-28-60-30-32-62-34-36-64-38-40-66-42-41-65-39-37-63-35-33-61-31-29-59-27-25-57-23-21-55-19-17-53-15-13-51-11-9-49-7-5-47-3-1-43(45)46/h1-42,44H2,(H,45,46) |
InChI-Schlüssel |
KHCODMGEHSONAW-UHFFFAOYSA-N |
SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Amino-PEG20-acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




